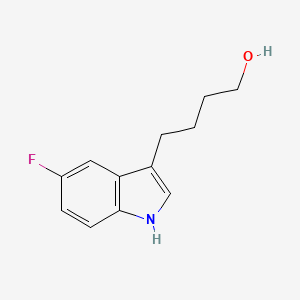
4-(5-fluoro-1H-indol-3-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Derivatives and Biological Activities
- Rao et al. (2019) synthesized derivatives by condensation of 2-(5-fluoro-1H-indol-1-yl)acetyl chloride with various compounds, evaluating their anti-oxidant and anti-microbial activities. The synthesis process involved nickel ferrite nanoparticles, showcasing the compound's versatility in creating new derivatives with potential biological applications (Rao et al., 2019).
Chemical Transformations and Molecular Interactions
- A study by Jackson & Naidoo (1973) explored the cyclisation of methylindolylbutanols and their derivatives, demonstrating the compound's utility in chemical transformations leading to the formation of heterocyclic structures (Jackson & Naidoo, 1973).
Development of Urease Inhibitors
- Nazir et al. (2018) developed novel indole-based oxadiazole scaffolds showing potent urease inhibitory activity. This research highlights the compound's potential in drug discovery, particularly in designing therapeutic agents against diseases caused by urease-producing pathogens (Nazir et al., 2018).
Pharmacokinetics and Ligand Binding
- Van Niel et al. (1999) conducted studies on fluorinated indole derivatives, including 4-(5-fluoro-1H-indol-3-yl)butan-1-ol, to develop selective human 5-HT1D receptor ligands. These studies provide insights into the pharmacokinetic profiles and the structural requirements for ligand binding, crucial for drug development (Van Niel et al., 1999).
Anticancer Agent Development
- Vallri et al. (2020) synthesized N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives and evaluated their cytotoxic activities against cancer cell lines, indicating the potential of such derivatives in cancer therapy (Vallri et al., 2020).
Future Directions
The future directions for the study of “4-(5-fluoro-1H-indol-3-yl)butan-1-ol” and related compounds could include further exploration of their biological activities and potential therapeutic applications . Additionally, the development of new synthetic methods for these compounds could also be a fruitful area of research .
Properties
IUPAC Name |
4-(5-fluoro-1H-indol-3-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-10-4-5-12-11(7-10)9(8-14-12)3-1-2-6-15/h4-5,7-8,14-15H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYYSTKKLLXTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxyphenethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2637293.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2637295.png)
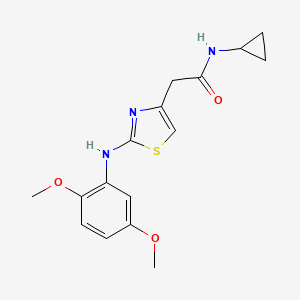
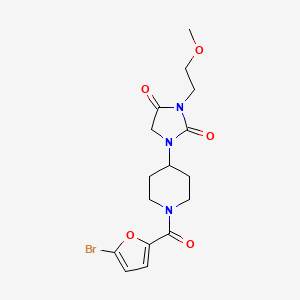

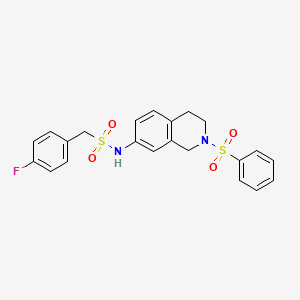
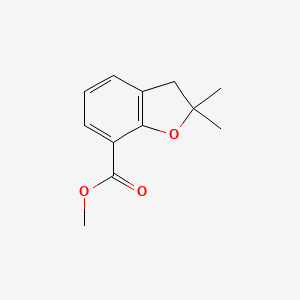
![5-Fluoro-4-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2637308.png)
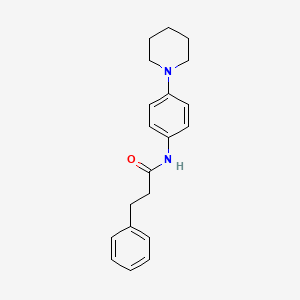
![2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide](/img/structure/B2637310.png)
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B2637312.png)
![Methyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2637313.png)
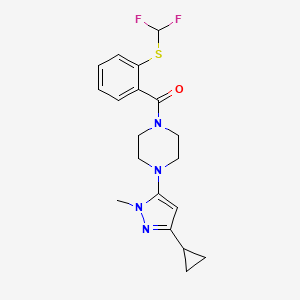
![1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2637315.png)
